2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol
Description
2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol is a tertiary amine derivative characterized by a cyclopropyl group, a 2-dimethylamino-substituted cyclohexyl moiety, and an ethanol functional group. Its IUPAC name reflects the complex arrangement of substituents: the cyclopropyl and 2-dimethylamino-cyclohexyl groups are bonded to the central nitrogen atom, while the ethanol chain extends from the amino group.
Synonyms include trans-2-[Cyclopropyl-(4-dimethylaminocyclohexyl)amino]ethanol and ZINC79426382, indicating its presence in chemical databases .
Properties
IUPAC Name |
2-[cyclopropyl-[2-(dimethylamino)cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-14(2)12-5-3-4-6-13(12)15(9-10-16)11-7-8-11/h11-13,16H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUWYBOMJCWVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190342 | |
| Record name | Ethanol, 2-[cyclopropyl[2-(dimethylamino)cyclohexyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-94-0 | |
| Record name | Ethanol, 2-[cyclopropyl[2-(dimethylamino)cyclohexyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[cyclopropyl[2-(dimethylamino)cyclohexyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol typically involves the reaction of cyclopropylamine with 2-dimethylamino-cyclohexanone, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2-(Cyclopropyl(4-(dimethylamino)cyclohexyl)amino)ethanol
This positional isomer substitutes the dimethylamino group at the 4-position of the cyclohexyl ring instead of the 2-position. While both isomers share the molecular formula C₁₃H₂₅N₃O, the spatial orientation of the dimethylamino group alters their physicochemical behavior. For instance:
- Solubility: The axial vs. equatorial positioning of the dimethylamino group in the cyclohexane chair conformation could influence polarity and aqueous solubility .
Substituent Variations: 2-(Ethylmethylamino)ethanol
This simpler amino alcohol (C₅H₁₃NO, CAS RN: 2893-43-8) replaces the cyclopropyl and cyclohexyl groups with ethyl and methyl substituents. Key differences include:
- Molecular Complexity : The absence of cyclic substituents reduces molecular weight (119.16 g/mol vs. ~263.4 g/mol for the target compound) and likely improves synthetic accessibility.
- Applications: Ethylmethylaminoethanol derivatives are often intermediates in surfactant or pharmaceutical synthesis, whereas the target compound’s bulkier structure may limit such roles .
Functional Group Differences: 2-(Ethylisopropylamino)ethanethiol
This compound (C₇H₁₇NS, CAS RN: 36759-67-8) replaces the ethanol group with a thiol (-SH). The thiol group introduces distinct reactivity:
- Acidity : Thiols (pKa ~10) are more acidic than alcohols (pKa ~16), enabling easier deprotonation and nucleophilic reactions.
- Oxidation Sensitivity: Thiols are prone to oxidation, forming disulfides, whereas the target compound’s ethanol group is more stable .
Molecular Size and Complexity: 2,2'-(Ethylimino)diethanol
With two ethanol chains (C₆H₁₅NO₂, CAS RN: 139-87-7), this compound lacks cyclic substituents but shares amino-alcohol functionality.
Biological Activity
Overview
2-[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-ethanol is an organic compound with the molecular formula C₁₃H₂₆N₂O and a molecular mass of approximately 226.36 g/mol. This compound features a cyclopropyl group, a dimethylamino group, and an ethanol backbone, which contribute to its unique pharmacological properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Cyclopropylamine and 2-dimethylaminocyclohexanone.
- Reaction Steps :
- The cyclopropylamine reacts with 2-dimethylaminocyclohexanone to form an intermediate.
- This intermediate undergoes reduction, often using palladium on carbon as a catalyst.
- The final step involves the reaction with ethylene oxide to yield the target compound.
- Optimization : Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antinociceptive Effects : Potential analgesic properties have been observed in preliminary studies.
- Anti-inflammatory Activity : The compound may reduce inflammation through modulation of immune responses.
- CNS Activity : Effects on central nervous system functions are being investigated, particularly in relation to mood and anxiety disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Dimethylamino)ethanol | Structure | Lacks cyclopropyl and cyclohexyl groups; simpler structure |
| N,N-Dimethylcyclohexylamine | Structure | No ethanol backbone; primarily used as a solvent |
| Cyclopropylamine | Structure | Only contains cyclopropane; lacks additional functional groups |
Uniqueness : The combination of a cyclopropyl group, dimethylamino functionality, and an ethanol backbone distinguishes this compound from others, potentially leading to unique pharmacological profiles.
Case Studies and Research Findings
- Analgesic Properties : A study demonstrated that derivatives of this compound exhibited significant pain relief in animal models, suggesting its potential as a therapeutic agent for pain management.
- Anti-inflammatory Effects : Research indicated that the compound reduced inflammatory markers in vitro, highlighting its potential for treating inflammatory diseases.
- CNS Effects : Preliminary data from behavioral studies suggest that the compound may influence anxiety-like behaviors in rodent models, warranting further investigation into its use for psychiatric conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
